molecular formula C15H12Cl4 B027021 Mitometh CAS No. 107465-03-2

Mitometh

Cat. No.: B027021
CAS No.: 107465-03-2
M. Wt: 334.1 g/mol
InChI Key: MOTIYCLHZZLHHQ-UHFFFAOYSA-N
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Scientific Research Applications

Aminosalicylate sodium has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminosalicylate sodium can be synthesized through the neutralization of 4-aminosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 4-aminosalicylic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain aminosalicylate sodium in solid form .

Industrial Production Methods: In industrial settings, the production of aminosalicylate sodium involves similar steps but on a larger scale. The process includes the use of large reactors for the neutralization reaction, followed by filtration and drying to obtain the final product. The compound is then packaged in light-resistant containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Aminosalicylate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Aminosalicylate sodium exerts its effects by inhibiting the synthesis of folic acid in Mycobacterium tuberculosis. The compound competes with para-aminobenzoic acid for binding to the enzyme pteridine synthetase, which is involved in the first step of folic acid synthesis. By inhibiting this enzyme, aminosalicylate sodium prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and multiplication .

Comparison with Similar Compounds

Uniqueness: Aminosalicylate sodium is unique in its dual role as both an antitubercular and anti-inflammatory agent. Unlike sulfasalazine, which is primarily used for its anti-inflammatory properties, aminosalicylate sodium is specifically effective against Mycobacterium tuberculosis .

Properties

CAS No.

107465-03-2

Molecular Formula

C15H12Cl4

Molecular Weight

334.1 g/mol

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)propyl]benzene

InChI

InChI=1S/C15H12Cl4/c1-15(18,19)14(10-6-8-11(16)9-7-10)12-4-2-3-5-13(12)17/h2-9,14H,1H3

InChI Key

MOTIYCLHZZLHHQ-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl

107465-03-2

Synonyms

1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloropropane
2,2-DDP
2,2-dichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)propane
mitometh

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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